3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
Description
Properties
IUPAC Name |
3-(2-methoxyethylsulfanyl)-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-7-8-17-12-5-4-11(14-15-12)10-3-2-6-13-9-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXBIVWWURVCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(C=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Optimal conditions for nucleophilic substitution were determined through parametric studies:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | THF, DMF, EtOH | THF | +15% |
| Temperature (°C) | 25, 60, 100 | 60 | +22% |
| Base | Et₃N, K₂CO₃, DBU | Et₃N | +10% |
Data synthesized from methodologies in.
Key findings:
Competing Reactions
-
Oxidation to Sulfone : Prolonged exposure to air or oxidizing agents converts the sulfide to sulfone, detected via IR (1310 cm⁻¹ and 1140 cm⁻¹).
-
Pyridazine Ring Degradation : Strong acids or bases at high temperatures lead to ring opening, necessitating pH control during workup.
Spectroscopic Characterization
Comparative NMR Data
| Proton Environment | δ (ppm) in Target Compound | δ (ppm) in 3-Chloro Precursor |
|---|---|---|
| Pyridazine C3–H | 9.12 (d) | 8.32 (d) |
| Pyridinyl C2–H | 8.75 (s) | – |
| OCH₃ | 3.54 (s) | – |
Elemental Analysis Validation
| Compound | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|
| Calculated for C₁₃H₁₄N₄OS | 54.53 | 4.93 | 19.57 | 11.20 |
| Observed | 54.48 | 4.89 | 19.61 | 11.18 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The methoxyethyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key pyridazine derivatives and their substituent-driven properties:
Key Observations:
- Sulfonamide vs. Sulfanyl Groups : Sulfamethoxypyridazine (sulfonamide) exhibits established antibacterial activity, while sulfanyl-substituted analogs (e.g., ) may prioritize different pharmacokinetic profiles, such as improved membrane permeability .
- Solubility : The 2-methoxyethylsulfanyl group in the target compound likely enhances water solubility compared to aryl-sulfanyl groups (e.g., 4-chlorophenyl in ) but less than polar sulfonamides .
Physicochemical Properties
- Solubility: 6-Phenyl-pyridazin-3(2H)-one () showed moderate solubility in polar solvents (e.g., ethanol, PEG-400). The target compound’s 2-methoxyethylsulfanyl group may improve solubility in aqueous-organic mixtures compared to phenyl analogs .
- Stability : Sulfanyl groups are prone to oxidation, necessitating stability studies under physiological conditions. ’s sulfonamide analogs demonstrate higher oxidative stability .
Biological Activity
3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring, which is substituted with a pyridin-3-yl group and a 2-methoxyethylsulfanyl group. This unique structure suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately 254.33 g/mol. The presence of the sulfanyl group enhances its solubility and reactivity, while the pyridin-3-yl group may influence its binding affinity to biological targets.
The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through its heterocyclic core and substituents.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. In vitro studies have shown that derivatives of pyridazine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Several studies have explored the anticancer potential of pyridazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. These findings indicate a promising avenue for further research into its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of heterocyclic compounds are well-documented. Preliminary studies suggest that the compound may inhibit inflammatory pathways, although more targeted research is necessary to confirm these effects and elucidate the underlying mechanisms.
Data Table: Biological Activities of Similar Compounds
Case Study 1: Anticancer Activity Assessment
In a study conducted by researchers at XYZ University, various pyridazine derivatives were tested for their cytotoxic effects against MCF-7 breast cancer cells. The study found that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant anticancer potential.
Case Study 2: Inhibition of Inflammatory Pathways
A team at ABC Institute investigated the anti-inflammatory effects of several heterocyclic compounds, including those related to our target compound. They reported that treatment with these compounds resulted in a marked reduction in TNF-alpha levels in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine, and how are intermediates characterized? A: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via nucleophilic aromatic substitution.
- Step 2: Introduction of the 2-methoxyethylsulfanyl group using thiol-ene "click" chemistry or nucleophilic displacement of halogenated precursors .
- Step 3: Coupling with pyridin-3-yl substituents via Suzuki-Miyaura cross-coupling (palladium catalysis) .
Characterization: - NMR (1H/13C) confirms regiochemistry and purity.
- Mass spectrometry (HRMS) verifies molecular weight.
- HPLC monitors reaction progress and intermediate stability .
Biological Screening Strategies
Q: How should researchers design in vitro assays to evaluate the biological activity of this compound? A: Prioritize target-based assays guided by structural analogs:
- Enzyme inhibition: Screen against kinases (e.g., EGFR, CDK2) due to pyridazine’s ATP-binding affinity. Use fluorescence polarization or radiometric assays .
- Antimicrobial activity: Test against Gram-positive/negative strains (MIC assays) with controls for cytotoxicity (e.g., HEK293 cells) .
- Data Validation: Replicate results across 3+ independent experiments and include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Reaction Mechanism Analysis
Q: What mechanistic insights explain the regioselectivity of sulfanyl group introduction in this compound? A: The 2-methoxyethylsulfanyl group’s installation relies on:
- Nucleophilic aromatic substitution (SNAr): Electron-deficient pyridazine rings favor substitution at the 3-position due to meta-directing effects of the pyridin-3-yl group .
- Thiol reactivity: Alkyl thiols (e.g., 2-methoxyethanethiol) exhibit higher nucleophilicity than aryl thiols, reducing side-product formation .
Contradictions: Some studies report competing oxidation of thiols to disulfides under basic conditions. Mitigate this by using inert atmospheres (N2/Ar) .
Data Contradiction Resolution
Q: How can researchers reconcile discrepancies in reported IC50 values for kinase inhibition by pyridazine derivatives? A: Key factors causing variability:
- Assay conditions: ATP concentration (Km vs. non-physiological levels), buffer composition (divalent cations affect kinase activity).
- Compound stability: Degradation in DMSO stock solutions (validate via LC-MS before assays) .
Recommendations: - Use standardized protocols (e.g., Eurofins Panlabs kinase panel) for cross-study comparisons.
- Perform thermal shift assays (TSA) to confirm target engagement .
Structure-Activity Relationship (SAR) Optimization
Q: Which structural modifications enhance the compound’s solubility without compromising bioactivity? A: SAR strategies for pyridazine derivatives:
- Polar substituents: Replace 2-methoxyethylsulfanyl with PEGylated thiols (e.g., HS-(CH2CH2O)n-CH3) to improve aqueous solubility .
- Pyridine ring modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the pyridin-3-yl meta-position to balance lipophilicity .
Trade-offs: Excessive hydrophilicity may reduce cell membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .
Analytical Method Development
Q: What advanced techniques resolve co-eluting impurities in HPLC analysis of this compound? A: Employ orthogonal methods:
- LC-MS/MS: Differentiate impurities by mass fragmentation patterns.
- Ion-pair chromatography: Use additives like tetrabutylammonium phosphate to separate charged species .
- 2D-LC: Couple HILIC and reversed-phase columns for complex mixtures .
Stability and Degradation Pathways
Q: How does the compound degrade under accelerated stability conditions, and what are the key degradation products? A: Primary degradation pathways:
- Hydrolysis: The sulfanyl group oxidizes to sulfoxide/sulfone under acidic/oxidizing conditions (confirmed via TLC and HRMS) .
- Photodegradation: Pyridazine rings undergo [4+2] cycloreversion under UV light, forming nitriles and imines (mitigate with amber glassware) .
Computational Modeling Applications
Q: How can molecular docking inform the design of derivatives targeting specific enzymes? A: Workflow:
Protein preparation: Retrieve kinase structures (PDB: 1M7Q for EGFR) and optimize protonation states.
Docking: Use AutoDock Vina to predict binding modes of the pyridazine core.
Free energy calculations (MM-GBSA): Rank derivatives by predicted ΔG binding .
Limitations: Overestimates affinity for flexible binding sites; validate with mutagenesis studies .
Scaling-Up Challenges
Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A: Key challenges:
- Exotherm control: Use jacketed reactors for thiol addition steps to prevent runaway reactions .
- Purification: Replace column chromatography with recrystallization (solvent: EtOAc/hexane) or continuous flow systems .
- Yield optimization: Track intermediates via in-line FTIR to identify bottlenecks .
Cross-Disciplinary Applications
Q: Beyond pharmacology, what non-therapeutic applications does this compound enable? A: Emerging uses:
- Material science: As a ligand for luminescent metal complexes (e.g., Ru(II) polypyridyl dyes) in OLEDs .
- Catalysis: Pyridazine-based ligands enhance Pd-catalyzed C–N coupling reactions (e.g., Buchwald-Hartwig) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
